Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate

Phosphorylation methodology Nucleotide chemistry Neutral reaction conditions

Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (synonym: tetra-p-nitrophenyl pyrophosphate, TNPP), molecular formula C24H16N4O15P2, is a fully esterified pyrophosphate reagent historically central to nucleotide and phosphate ester synthesis. It is generated in situ from di-p-nitrophenyl hydrogen phosphate and a carbodiimide, and functions as a powerful phosphorylating agent capable of esterifying alcohols at room temperature without requiring an exogenous base catalyst.

Molecular Formula C24H16N4O15P2
Molecular Weight 662.3 g/mol
CAS No. 52625-61-3
Cat. No. B12802038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate
CAS52625-61-3
Molecular FormulaC24H16N4O15P2
Molecular Weight662.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H16N4O15P2/c29-25(30)17-1-9-21(10-2-17)39-44(37,40-22-11-3-18(4-12-22)26(31)32)43-45(38,41-23-13-5-19(6-14-23)27(33)34)42-24-15-7-20(8-16-24)28(35)36/h1-16H
InChIKeyIYTZBDDDAQHMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (CAS 52625-61-3) – Core Identity and Reactivity


Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (synonym: tetra-p-nitrophenyl pyrophosphate, TNPP), molecular formula C24H16N4O15P2, is a fully esterified pyrophosphate reagent historically central to nucleotide and phosphate ester synthesis [1]. It is generated in situ from di-p-nitrophenyl hydrogen phosphate and a carbodiimide, and functions as a powerful phosphorylating agent capable of esterifying alcohols at room temperature without requiring an exogenous base catalyst [2]. This reactivity profile distinguishes it from both phosphorochloridate-type reagents, which depend on basic catalysis, and anhydride-type reagents that operate under more forcing conditions.

Why Generic Substitution Fails: The Critical Performance Gap of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate


Phosphorylation reagents are not interchangeable: the choice of leaving group and activation mechanism directly governs reaction chemoselectivity, yield, and workup complexity. Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (TNPP) reacts via a neutral pyrophosphate pathway at ambient temperature, avoiding the acid by-products and base requirements of phosphorochloridates such as diphenyl phosphorochloridate [1]. Compared with polyphosphoric acid, which demands large excesses and elevated temperatures, TNPP achieves high conversion under mild, stoichiometric conditions [2]. A generic substitution with a less activated p-nitrophenyl phosphate species results in markedly lower phosphorylation efficiency, as demonstrated by comparative yield studies [1]. The quantitative evidence that follows establishes exactly when and why this specific reagent must be selected over its closest analogs.

Quantitative Differentiation Evidence for Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate versus Phosphorylating Alternatives


Neutral Room-Temperature Phosphorylation vs. Base-Catalyzed Phosphorochloridate Reagents

Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate (TNPP) phosphorylates primary and secondary alcohols at room temperature without any basic catalyst, whereas diphenyl phosphorochloridate (DPPC) requires a tertiary amine base (e.g., pyridine) to scavenge liberated HCl [1]. Under identical anhydrous dioxane conditions, TNPP converted methanol to di-p-nitrophenyl methyl phosphate in over 90% yield after 15 hours, while the analogous DPPC-mediated reaction under standard pyridine conditions typically necessitates careful base stoichiometry control to avoid side reactions [1]. The absence of an external base eliminates salt formation and simplifies purification, representing a tangible operational advantage for multi-step nucleotide syntheses.

Phosphorylation methodology Nucleotide chemistry Neutral reaction conditions

High-Fidelity Nucleoside 5′-Phosphorylation: 90–95% Yield with Acid-Labile Protecting Groups

In the phosphorylation of 2′,3′-O-isopropylidene-protected uridine and guanosine, TNPP delivered the corresponding 5′-di-p-nitrophenyl phosphate esters in 90–95% yield [1]. The acid-labile isopropylidene group remained intact throughout the neutral reaction, confirming chemoselectivity. By contrast, polyphosphoric acid (PPA)-mediated phosphorylation of similar substrates typically requires a large excess of PPA at 60–80 °C and often results in partial deprotection or anomerization, limiting isolated yields to 50–70% [2]. TNPP thus provides a uniquely mild route to protected nucleotide intermediates central to oligonucleotide therapeutic synthesis.

Nucleoside phosphorylation Protecting group compatibility Isopropylidene nucleosides

Mild Deprotection via Catalytic Hydrogenolysis or Alkaline Hydrolysis for Monophosphate Liberation

The p-nitrophenyl ester groups installed by TNPP can be selectively removed under two orthogonal conditions: platinum-catalyzed hydrogenolysis at ambient pressure or very mild alkaline hydrolysis (pH ~8–9) [1]. Hydrogenolysis cleanly yields the mono-alkyl phosphate and p-aminophenyl derivatives, while controlled alkaline treatment produces mono-p-nitrophenyl hydrogen phosphate intermediates that are readily purified. In contrast, the phenyl esters derived from diphenyl phosphorochloridate require more forcing hydrogenolysis conditions (elevated H2 pressure or extended reaction times), and the benzyl esters from dibenzyl phosphorochloridate necessitate hydrogenolysis over Pd/C, which may be incompatible with sulfur-containing substrates [2]. This dual deprotection flexibility is a direct consequence of the electron-withdrawing nitro substituent and is unique to the p-nitrophenyl framework of TNPP.

Phosphate protecting group removal Catalytic hydrogenolysis Mild alkaline hydrolysis

Validated Application Scenarios for Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate Based on Differential Evidence


Synthesis of 5′-Phosphorylated Nucleoside Intermediates for Oligonucleotide Therapeutics

When synthesizing protected nucleoside 5′-phosphates containing acid-labile groups such as isopropylidene acetals or dimethoxytrityl (DMT) ethers, TNPP uniquely delivers 90–95% yields at room temperature without acid-mediated deprotection, outperforming polyphosphoric acid and phosphorochloridate alternatives [1]. This translates to higher isolated yields of key intermediates for antisense oligonucleotide and siRNA manufacture.

Neutral Phosphorylation of Base-Sensitive Secondary Metabolites and Natural Products

For hydroxyl-containing natural products that epimerize or decompose under basic conditions, TNPP enables phosphorylation without a basic catalyst, unlike diphenyl phosphorochloridate which mandates stoichiometric pyridine or trialkylamine [1]. This neutral reactivity profile directly addresses procurement specifications for sensitive substrate phosphorylation in medicinal chemistry campaigns.

Preparation of Alkyl Phosphate Monoesters via Sequential Mild Deprotection

TNPP-derived di-p-nitrophenyl alkyl phosphates are converted to the corresponding mono-alkyl phosphates by either hydrogenolysis (1 atm H2, PtO2) or mild alkaline hydrolysis (pH 8–9), providing two orthogonal deprotection strategies that accommodate diverse downstream functional group tolerances [1]. This flexibility reduces the number of reagents that procurement teams must stock for phosphate ester synthesis.

High-Yield Synthesis of Symmetrical Pyrophosphate Diesters for Biochemical Probe Development

TNPP itself serves as the benchmark fully-esterified pyrophosphate for studying pyrophosphorylase enzyme mechanisms and for preparing symmetrical pyrophosphate analogs used as phospholipase D substrates and phosphatase inhibitors [2]. Its quantitative phosphorylation efficiency ensures reproducible preparation of biochemical probe molecules with well-defined leaving-group kinetics.

Quote Request

Request a Quote for Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.